N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide is a useful research compound. Its molecular formula is C20H20FN3O6S and its molecular weight is 449.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors with Antioxidant Activity
Sulfonamide derivatives, particularly those related to isoxazolidin-3-one phenylsulfonamide, have been synthesized and evaluated for their in vitro activity in protocols primarily related to long-term diabetic complications. These compounds have shown significant aldose reductase inhibitory activity alongside potent antioxidant potential, suggesting their potential application in managing diabetic complications through both aldose reductase inhibition and antioxidant mechanisms (Alexiou & Demopoulos, 2010).
Biocatalysis in Drug Metabolism
The application of microbial-based surrogate biocatalytic systems, as demonstrated by the synthesis of mammalian metabolites of biaryl-bis-sulfonamide derivatives, highlights the role of sulfonamides in drug metabolism studies. This approach supports full structure characterization of metabolites, offering a method to produce sufficient amounts of mammalian metabolites for detailed analysis and to serve as analytical standards in clinical investigations (Zmijewski et al., 2006).
TRPV1 Antagonists for Analgesic Activity
2-Sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide have been investigated as TRPV1 ligands, providing highly potent TRPV1 antagonists with significant analgesic activity. These findings suggest the therapeutic potential of sulfonamide derivatives in pain management (Ann et al., 2016).
Anticonvulsant Activity
Sulfonamide derivatives have also been synthesized and evaluated for their anticonvulsant activity, demonstrating the potential application of these compounds in the treatment of epilepsy and related seizure disorders. The structural modifications of these compounds have led to the identification of potent anticonvulsants with promising therapeutic indexes (Pevarello et al., 1998).
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[(3-fluorophenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O6S/c21-15-7-4-8-16(11-15)31(28,29)22-10-9-18(25)23-17(14-5-2-1-3-6-14)12-24-19(26)13-30-20(24)27/h1-8,11,17,22H,9-10,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSINNNGUTOXTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(3-fluorophenylsulfonamido)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.